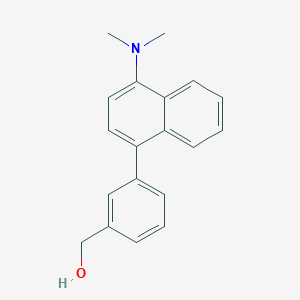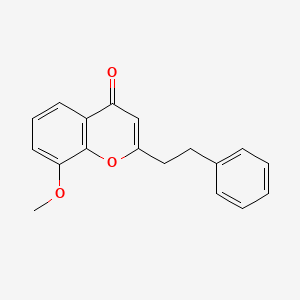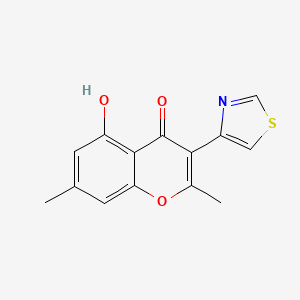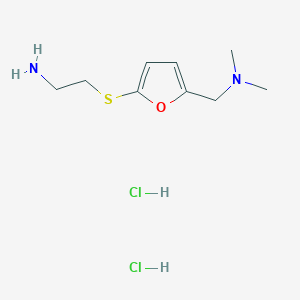
2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride is a chemical compound with a complex structure that includes a furan ring, a dimethylamino group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group and the thioether linkage. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the thioether linkage.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioether linkage can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Properties
Molecular Formula |
C9H18Cl2N2OS |
|---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N2OS.2ClH/c1-11(2)7-8-3-4-9(12-8)13-6-5-10;;/h3-4H,5-7,10H2,1-2H3;2*1H |
InChI Key |
VIXDSBSNURZNEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)SCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


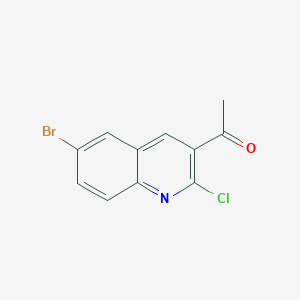
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)
![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)
